REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[NH3:12].CCO.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([NH2:12])[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:3.4,5.6.7.8.9|
|
Name
|
|
Quantity
|
86.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
326 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous NH4OH (2 M, 1.3 L)
|
Type
|
WAIT
|
Details
|
The resulting mixture was aged for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washing with EtOAc (1 L)
|
Type
|
ADDITION
|
Details
|
To the filtrate was added EtOAc (2 L) and H2O (1 L)
|
Type
|
ADDITION
|
Details
|
containing NaCl (ca. 100 g)
|
Type
|
STIRRING
|
Details
|
The mixture was shaken
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo to a volume of about 500 mL
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[NH3:12].CCO.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([NH2:12])[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:3.4,5.6.7.8.9|
|
Name
|
|
Quantity
|
86.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
326 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous NH4OH (2 M, 1.3 L)
|
Type
|
WAIT
|
Details
|
The resulting mixture was aged for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washing with EtOAc (1 L)
|
Type
|
ADDITION
|
Details
|
To the filtrate was added EtOAc (2 L) and H2O (1 L)
|
Type
|
ADDITION
|
Details
|
containing NaCl (ca. 100 g)
|
Type
|
STIRRING
|
Details
|
The mixture was shaken
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo to a volume of about 500 mL
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |